4-Oxo-4-[(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]but-2-enoic acid
Description
4-Oxo-4-[(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]but-2-enoic acid is a structurally complex compound featuring a conjugated enoic acid backbone substituted with a heterocyclic amine moiety.
Properties
IUPAC Name |
(E)-4-[[1-(oxan-4-yl)pyrazol-4-yl]amino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c16-11(1-2-12(17)18)14-9-7-13-15(8-9)10-3-5-19-6-4-10/h1-2,7-8,10H,3-6H2,(H,14,16)(H,17,18)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCUEXGXEDBBRJ-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Synthesis via Aldol Condensation
The classical approach to synthesizing 4-oxo-2-butenoic acids, which serve as precursors or structural motifs for the target compound, involves aldol condensation reactions between methyl ketones and glyoxylic acid. This method is well-documented and adaptable to various substituents, including heteroaryl groups.
Preparation of Methyl Ketone Derivatives: Starting from accessible methyl ketones, such as substituted acetophenones or aliphatic methyl ketones, depending on the desired substitution pattern.
Aldol Condensation: Under microwave irradiation, the methyl ketone reacts with glyoxylic acid to form the α,β-unsaturated keto acids. Conditions vary based on substrate electronic properties:
Aromatic substrates: Use of tosic acid as a catalyst under microwave heating yields high efficiency.
Aliphatic substrates: Pyrrolidine and acetic acid promote the reaction, with microwave-assisted conditions favoring rapid conversion.
- Microwave-assisted aldol condensation has been demonstrated to produce 4-oxo-2-butenoic acids in moderate to excellent yields across a broad substrate scope, including aromatic and aliphatic derivatives.
Representative Reaction Conditions:
Amidation and Coupling Strategies
The complex pyrazolyl and tetrahydropyranyl groups are introduced via amidation reactions involving activated carboxylic acids and amino intermediates.
Activation of Carboxylic Acid: Using coupling reagents such as HATU, PyBOP, or bromo-tris(1-pyrrolidinyl)phosphonium hexafluorophosphate to activate the carboxyl group of 4-oxo-2-butenoic acid derivatives.
Amidation with Pyrazolyl or Pyran Derivatives: The activated acid reacts with amino pyrazol or pyran compounds under mild conditions (e.g., N,N-diisopropylethylamine (DIPEA) in DMF) to form the target amide linkage.
Several studies report successful synthesis of related compounds using HATU-mediated amidation, with yields ranging from 47% to 68%.
Microwave-assisted amidation has also been explored, providing rapid reaction times and high yields.
Representative Reaction Conditions:
| Reagents | Solvent | Base | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Acid + Pyrazolylamine | DMF | DIPEA | Room temp | 1.5-2 h | 47-68% | |
| Acid + Pyran-amine | DMF | DIPEA | Room temp | 1-2 h | 50-70% |
Microwave-Assisted Synthesis of Pyrazolyl and Pyran Derivatives
Recent advances have utilized microwave irradiation to facilitate the formation of the complex target molecule, significantly reducing reaction times and improving yields.
Step 1: Synthesis of the 4-oxo-2-butenoic acid core via aldol condensation as described above.
Step 2: Activation of the acid with HATU or PyBOP in DMF, followed by addition of amino pyrazol or tetrahydropyran derivatives.
Step 3: Microwave irradiation at controlled temperatures (80-100°C) for short durations (10-30 min) to promote amidation.
Microwave-assisted amidation reactions have demonstrated yields up to 68% within 4 hours, with cleaner reaction profiles and minimal by-products.
This approach is scalable and adaptable to various substituents, making it suitable for complex molecule synthesis.
Data Summary and Comparative Table
Notes on Practical Considerations
Substituent Effects: Electron-donating or withdrawing groups on the methyl ketone influence reaction conditions, necessitating optimization of catalysts and temperature.
Scale-up: Microwave-assisted methods are scalable with appropriate equipment, maintaining yields and reaction times.
Purification: Column chromatography or preparative HPLC are effective for isolating the pure target compound.
Safety: Use of microwave reactors and reactive reagents requires adherence to safety protocols, including inert atmospheres and proper ventilation.
Chemical Reactions Analysis
4-Oxo-4-[(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]but-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-Oxo-4-[(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]but-2-enoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxo-4-[(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of 4-oxo-4-(substituted amino)but-2-enoic acid derivatives. Below is a detailed comparison with analogous molecules, emphasizing structural variations, synthesis routes, and applications.
Structural and Functional Group Analysis
Key Observations :
- Molecular Weight : Derivatives with bulkier substituents (e.g., Fmoc-D-Asp(OPP)-OH) exhibit higher molecular weights, likely influencing membrane permeability and pharmacokinetics.
Research Findings and Data Gaps
- Structural Characterization: No crystallographic data for the target compound is available in the evidence. However, SHELX software (widely used for small-molecule refinement) could be employed for structural analysis if crystallized .
- Biological Data: Limited evidence exists on the target compound’s activity. In contrast, the phenylethyl derivative has documented pesticidal activity .
- Synthetic Challenges : The THP-pyrazole group’s steric bulk may complicate synthesis, necessitating optimized coupling conditions.
Biological Activity
4-Oxo-4-[(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]but-2-enoic acid is a complex organic compound that has attracted significant interest in various fields of scientific research due to its unique structural features and potential biological activities. Its molecular structure combines a butenoic acid moiety with a pyrazole and tetrahydropyran component, suggesting diverse pharmacological applications.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
Key properties include:
- Molecular Weight : 248.28 g/mol
- Boiling Point : Approximately 572.0 ± 50.0 °C (predicted)
- Density : 1.41 ± 0.1 g/cm³ (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. This compound may modulate enzyme activities or receptor functions, leading to various physiological effects:
- Enzyme Inhibition : Studies suggest that this compound may act as an inhibitor for certain enzymes, which could be beneficial in therapeutic contexts where enzyme regulation is crucial.
- Receptor Binding : The structural features allow for potential binding to specific receptors, influencing signaling pathways involved in disease processes.
Pharmacological Potential
Research indicates that this compound may possess several pharmacological properties:
Anticancer Activity : Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential as a chemotherapeutic agent.
Anti-inflammatory Properties : The compound's ability to inhibit pro-inflammatory cytokines has been noted, indicating its potential use in treating inflammatory diseases.
Antioxidant Effects : Some studies suggest that it may reduce oxidative stress markers, contributing to cellular protection mechanisms.
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | Mechanism |
|---|---|---|
| 4-Oxo-pyridazinone derivatives | Kinase inhibition | Competitive inhibition of ATP binding |
| Triazolo-pyrazine derivatives | Anticancer | Induction of apoptosis in cancer cells |
| Tetrahydropyran derivatives | Synthetic applications | Versatile building blocks for drug synthesis |
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity. The IC50 values were determined using MTT assays across different cell lines, revealing a promising therapeutic index.
Case Study 2: Anti-inflammatory Effects
In vitro experiments showed that treatment with the compound resulted in a notable decrease in the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential utility in managing inflammatory conditions.
Research Findings Summary
Recent investigations into the biological activity of this compound have highlighted its multifaceted roles:
- Inhibition of Enzymatic Activity : Specific assays indicated that the compound effectively inhibits enzymes related to metabolic pathways.
- Receptor Interaction Studies : Binding affinity assays revealed that it interacts with G-protein coupled receptors (GPCRs), which are crucial targets for drug development.
Q & A
Basic: What synthetic routes are commonly employed for synthesizing 4-Oxo-4-[(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]but-2-enoic acid, and how is structural purity confirmed?
Answer:
The compound is synthesized via condensation reactions between activated α,β-unsaturated ketones and tetrahydro-2H-pyran-4-yl-substituted pyrazole amines. Key steps include:
- Hydrogen peroxide-mediated oxidation of intermediates to form the α,β-unsaturated carbonyl moiety .
- Flash chromatography for purification, ensuring removal of byproducts like unreacted amines or residual solvents .
Structural confirmation relies on 1H/13C NMR to assign proton and carbon environments (e.g., distinguishing enolic protons at δ 6.5–7.0 ppm) and HPLC (>95% purity validation) .
Advanced: How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
Answer:
Contradictions often arise from substituent effects on the pyrazol-4-ylamino group or stereochemical variations. Strategies include:
- Comparative SAR studies : Systematically altering substituents (e.g., halogenation, alkylation) to assess activity trends in assays like HIV-1 integrase inhibition .
- Molecular docking simulations : Modeling interactions with target proteins (e.g., integrase catalytic core) to identify steric or electronic mismatches .
- Validation assays : Replicating results across multiple cell lines (e.g., antiproliferative activity in MCF-7 vs. HeLa cells) .
Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure?
Answer:
- 1H/13C NMR : Assigns proton environments (e.g., vinyl protons at δ 6.2–6.8 ppm) and carbonyl carbons (δ 170–180 ppm) .
- FT-IR : Confirms enol tautomerism via broad O-H stretches (~3200 cm⁻¹) and conjugated carbonyl peaks (~1680 cm⁻¹) .
- HPLC-MS : Validates molecular weight (e.g., [M+H]+ ion) and detects trace impurities .
Advanced: How does the substitution pattern on the pyrazol-4-ylamino group influence HIV-1 integrase inhibition?
Answer:
Bulky substituents (e.g., trifluoromethyl) may hinder binding to the integrase active site, while electron-withdrawing groups (e.g., nitro) enhance electrophilic interactions. Key findings:
- Steric effects : Derivatives with 4-chlorophenyl substituents show reduced IC50 values (~0.5 µM) compared to unsubstituted analogs .
- Docking studies : Highlight hydrogen bonding between the carbonyl oxygen and integrase residues (e.g., Asp64, Asp116) .
Advanced: What computational methods predict binding affinity with biological targets?
Answer:
- Molecular Dynamics (MD) : Simulates ligand-receptor stability in aqueous environments (e.g., solvation effects on binding) .
- Density Functional Theory (DFT) : Calculates frontier orbital energies (HOMO/LUMO) to assess reactivity and charge transfer potential .
- Pharmacophore modeling : Identifies essential interaction motifs (e.g., hydrogen bond acceptors near the tetrahydro-2H-pyran ring) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders .
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the α,β-unsaturated system .
Advanced: How do solvent polarity and temperature affect stereochemical outcomes during synthesis?
Answer:
- Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states, favoring E-isomer formation via keto-enol tautomerism .
- Low temperatures (<0°C) reduce racemization risk in chiral intermediates (e.g., tetrahydro-2H-pyran derivatives) .
Advanced: What in vitro models assess antiproliferative activity, and how are IC50 values determined?
Answer:
- MTT assays : Measure mitochondrial activity in cancer cell lines (e.g., HepG2, A549) after 48-hour exposure .
- Dose-response curves : Fit data to sigmoidal models (e.g., GraphPad Prism) to calculate IC50 values (reported as mean ± SEM) .
Basic: What challenges arise in achieving high synthetic yields, and how are they mitigated?
Answer:
- Intermediate instability : Protect reactive groups (e.g., amines) via tert-butoxycarbonyl (Boc) protection .
- Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 amine:ketone ratio) and reaction time (6–12 hours) .
Advanced: How are spiro derivatives synthesized, and what advantages do they offer?
Answer:
- Spirocyclization : React with 2-amino-1,3,4-thiadiazoles under acidic conditions to form imidazolo[2,1-b]thiadiazole derivatives .
- Pharmacokinetic benefits : Enhanced metabolic stability (e.g., reduced CYP450-mediated oxidation) and improved blood-brain barrier penetration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
